(E)-Ceftriaxone Disodium chemical structure and properties
(E)-Ceftriaxone Disodium chemical structure and properties
An In-Depth Technical Guide to (E)-Ceftriaxone Disodium for Researchers and Drug Development Professionals
Abstract
(E)-Ceftriaxone Disodium is the geometric isomer of Ceftriaxone, a widely utilized third-generation cephalosporin antibiotic. While the parent compound, (Z)-Ceftriaxone, is the active pharmaceutical ingredient (API), the (E)-isomer is recognized as a significant impurity (Ceftriaxone EP Impurity A) that can arise during synthesis or degradation.[1][2][3] Its presence must be carefully monitored and controlled to ensure the safety and efficacy of Ceftriaxone-based therapeutics. This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, and analytical methodologies pertinent to (E)-Ceftriaxone Disodium, offering critical insights for researchers and professionals in drug development and quality control.
Chemical Identity and Structure
(E)-Ceftriaxone Disodium is structurally distinct from its (Z)-isomer at the methoxyimino group of the acetamido side chain. This seemingly minor difference in spatial arrangement has significant implications for its biological activity and its classification as an impurity.
The formal chemical name for (E)-Ceftriaxone Disodium is disodium (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.[4]
Key Identifiers:
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CAS Number: 97164-54-0[4]
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Synonyms: Ceftriaxone EP Impurity A, Ceftriaxone Disodium E-isomer, (E)-Ceftriaxone Sodium[1]
Caption: Chemical Structure of (E)-Ceftriaxone.
Physicochemical Properties
The physicochemical properties of (E)-Ceftriaxone Disodium are crucial for its isolation, characterization, and for the development of analytical methods to distinguish it from the (Z)-isomer.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₆N₈Na₂O₇S₃ | |
| Molecular Weight | 598.54 g/mol | |
| Appearance | White to yellowish crystalline powder | [5][6][7] |
| Solubility | Readily soluble in water, sparingly soluble in methanol, and very slightly soluble in ethanol. | [5][6][7] |
| pKa (of Ceftriaxone) | ~3 (COOH), 3.2 (NH₃⁺), 4.1 (enolic OH) | [8][9] |
| Storage | Recommended storage at 2-8°C, protected from light. | [9] |
Mechanism of Action: The Beta-Lactam Core
As a beta-lactam antibiotic, the foundational mechanism of action for Ceftriaxone involves the inhibition of bacterial cell wall synthesis.[10][11][12][13] The structural core, which (E)-Ceftriaxone shares with its active isomer, is designed to mimic the D-alanyl-D-alanine terminal dipeptide of peptidoglycan precursors.
This mimicry allows the molecule to bind to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final transpeptidation step in peptidoglycan synthesis.[12] The acylation of the PBP active site by the beta-lactam ring is an irreversible reaction, which effectively inactivates the enzyme. This disruption of cell wall synthesis leads to the cessation of bacterial growth and, ultimately, cell lysis due to high internal osmotic pressure.[12]
Caption: Mechanism of Ceftriaxone action via PBP inhibition.
Synthesis and Formation of the (E)-Isomer
Ceftriaxone is a semi-synthetic cephalosporin.[5][14] Its synthesis typically begins with 7-aminocephalosporanic acid (7-ACA).[15][16] The process involves the condensation of the 7-amino group with a reactive derivative of 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid.[14][15]
The formation of the (E)-isomer impurity is a critical consideration during this synthesis. The stereochemistry around the oxime double bond (C=N) is established during the creation of the side chain. Conditions during the reaction, such as solvent, temperature, and pH, can influence the ratio of (Z) to (E) isomers. The (E)-isomer, being the thermodynamically less stable product, can also be formed through isomerization from the (Z)-isomer under certain stress conditions like exposure to light or non-optimal pH during storage.
Analytical Methodologies
The quantification and control of (E)-Ceftriaxone Disodium are mandated by pharmacopeial standards. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose due to its high resolution and sensitivity.[17][18]
Representative HPLC Protocol for Impurity Profiling
This protocol is a representative methodology for the separation of (E)-Ceftriaxone from the (Z)-isomer and other related substances.
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Chromatographic System:
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Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
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Mobile Phase A: Buffer solution (e.g., 0.02 M sodium phosphate) with an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate), pH adjusted to 7.0.
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Mobile Phase B: Acetonitrile or Methanol.
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Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic components.
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Flow Rate: 1.0 - 1.5 mL/min.
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Column Temperature: 30-40 °C.
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-
Detection:
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Detector: UV-Vis Spectrophotometer.
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Wavelength: Detection is typically performed at 254 nm or 272 nm.[8]
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Sample Preparation:
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Accurately weigh and dissolve the Ceftriaxone Sodium sample in a suitable diluent (e.g., Mobile Phase A or water) to a known concentration.
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Ensure the sample is fully dissolved and filter through a 0.45 µm filter if necessary.
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-
Analysis and Quantification:
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Inject a reference standard of (E)-Ceftriaxone Disodium to determine its retention time.
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Inject the sample solution.
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Identify the (E)-isomer peak in the sample chromatogram by comparing retention times.
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Quantify the impurity based on its peak area relative to the main (Z)-Ceftriaxone peak, using an external standard or area normalization methods as specified by the relevant pharmacopeia.
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Caption: Workflow for HPLC analysis of (E)-Ceftriaxone impurity.
Stability and Degradation
The stability of Ceftriaxone is a critical factor, as degradation can lead to a loss of potency and an increase in impurities, including the (E)-isomer. Studies have shown that the stability of Ceftriaxone solutions is dependent on several factors:
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Temperature: Stability decreases significantly as temperature increases. Solutions are significantly more stable when refrigerated (e.g., 4-5°C) or frozen (-20°C) compared to room temperature.[17][19][20]
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Concentration: The concentration of the Ceftriaxone solution can affect its stability.[17][19]
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Diluent: The choice of solvent or diluent (e.g., sterile water, 0.9% NaCl, 5% dextrose, lidocaine) impacts the stability profile.[17][19]
-
pH: The pH of the solution is critical; deviations from the optimal pH (around 6.7 for a 1% aqueous solution) can accelerate degradation.[5][6]
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Light Exposure: As with many cephalosporins, exposure to light can promote degradation and isomerization.
Conclusion
(E)-Ceftriaxone Disodium is a critical process-related impurity and potential degradant of the antibiotic Ceftriaxone. A thorough understanding of its chemical structure, properties, and the analytical methods for its detection is paramount for drug development professionals. Ensuring that levels of this and other impurities are kept within stringent, pharmacopeially-defined limits is essential for guaranteeing the quality, safety, and therapeutic efficacy of Ceftriaxone formulations. The continued application of robust analytical techniques like HPLC remains the cornerstone of this quality control effort.
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